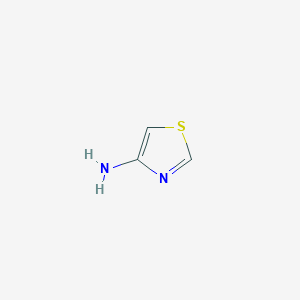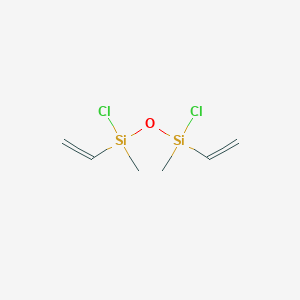
1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane
Descripción general
Descripción
1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane is a compound that serves as a precursor or intermediate in the synthesis of various siloxane-based materials. The compound's structure includes silicon atoms connected by an oxygen atom (Si-O-Si), with chlorine, methyl, and vinyl groups attached to the silicon atoms. This structure allows for a range of chemical reactions, particularly those involving the vinyl groups, which can be utilized in polymerization and other synthetic processes.
Synthesis Analysis
The synthesis of related siloxane compounds often involves hydrosilylation reactions, as seen in the preparation of redox-active macrocyclic and linear oligo-carbosiloxanes from 1,3-divinyl-1,3-dimethyl-1,3-diferrocenyldisiloxane using Karstedt’s catalyst . Similarly, 1,3-bis(4-aminobutyl)-1,3-dimethyl-1,3-diphenyldisiloxane is synthesized by reducing its cyanopropyl derivative, which is a hydrolysate of chloro(3-cyanopropyl)methylphenylsilane . These methods demonstrate the versatility of siloxane chemistry in generating functionalized materials.
Molecular Structure Analysis
The molecular structure of siloxane compounds can be quite flexible, as indicated by the Si-O-Si bond angle variations. For instance, the Si-O-Si fragment in certain disiloxane molecules can be nearly linear, influenced by both steric and electronic factors . The crystal structure of 1,3-dimethoxy-1,3-tetraphenyldisiloxane, determined by X-ray diffraction, confirms the structural characteristics of these siloxanes .
Chemical Reactions Analysis
Chemical reactions involving siloxane compounds are diverse. For example, the photoisomerization of divinyltetramethyldisiloxane complexes has been studied, revealing the formation of different isomers upon photolysis . The hydrosilylation copolymerization of α, ω-dienes with 1,3-dihydridotetramethyldisiloxane catalyzed by a platinum complex is another reaction that showcases the reactivity of vinyl groups in siloxanes . Additionally, the preparation of novel hetero polyfunctional disiloxanes through equilibration reactions with polychlorosilanes demonstrates the ability to introduce various functional groups into the siloxane backbone .
Physical and Chemical Properties Analysis
The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For instance, the flexibility of the Si-O-Si bond can affect the material's properties. The optical and thermal properties of a siloxane-containing dicarboxylic acid and its derivatives have been studied, highlighting the stability of the supramolecular structure in solution and with temperature . The ability of siloxane macrocycles to bind cations in solution has also been investigated, which is relevant for applications in ion sensing or separation .
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Symmetrical Disiloxanes
- Scientific Field: Chemistry
- Summary of the Application: 1,3-Dichloro-1,1,3,3-tetraorganyl- and 1,1,3,3-tetrachloro-1,3-diorganyldisiloxanes are synthesized using 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane . These compounds are precursors of linear and cyclic siloxanes and polysiloxanes, which have broad applications in various industries .
- Methods of Application: The synthesis involves the reaction of corresponding diorganyldichlorosilane and organyltrichlorosilane with dimethyl sulfoxide . The yields of the target products range from 53 to 91% .
- Results or Outcomes: The synthesized compounds are used as precursors for the production of linear and cyclic siloxanes and polysiloxanes . These materials are used in aerospace, automobile, chemical, electrical, pharmaceutical, food, and cosmetic industries due to their multiple useful properties .
Application 2: Analysis of Base Pairing in Nucleotides
- Scientific Field: Biochemistry
- Summary of the Application: 1,3-Dichloro-1,1,3,3-tetraorganyldisiloxane is used in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides .
- Methods of Application: The compound is used as a silylating reagent for simultaneous protection of 3’- and 5’-hydroxy functions of ribonucleosides .
- Results or Outcomes: The application of this compound in the analysis of base pairing in nucleotides aids in understanding the molecular mechanisms of genetic information storage and transmission .
Application 3: Synthesis of Ladder Phenyl Silsesquioxanes
- Scientific Field: Materials Science
- Summary of the Application: 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane is used in the synthesis of ladder phenyl silsesquioxanes . These compounds are known for their ability to form firm films that are stable up to the temperature of their decomposition (above 450 °C) .
- Methods of Application: The synthesis involves the reaction of dimethyldichlorosilane, aluminum chloride, and dimethyl ether at 200 °C, under reduced pressure, for 3 hours .
- Results or Outcomes: The synthesized ladder phenyl silsesquioxanes are used in various industries due to their stability and ability to form firm films .
Application 4: Analysis of Stereoisomerism in Disubstituted Cyclohexanes
- Scientific Field: Organic Chemistry
- Summary of the Application: 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane is used in the analysis of stereoisomerism in disubstituted cyclohexanes . This helps in understanding the molecular mechanisms of stereoisomerism .
- Methods of Application: The compound is used as a reagent for the analysis of various isomers of dichlorocyclohexane .
- Results or Outcomes: The application of this compound in the analysis of stereoisomerism in disubstituted cyclohexanes aids in understanding the molecular mechanisms of stereoisomerism .
Safety And Hazards
Propiedades
IUPAC Name |
chloro-(chloro-ethenyl-methylsilyl)oxy-ethenyl-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2OSi2/c1-5-10(3,7)9-11(4,8)6-2/h5-6H,1-2H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXUEHHVVZBQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(O[Si](C)(C=C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936108 | |
| Record name | 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane | |
CAS RN |
15948-19-3 | |
| Record name | 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15948-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015948193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-1,3-dimethyl-1,3-divinyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



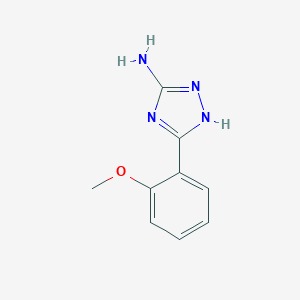
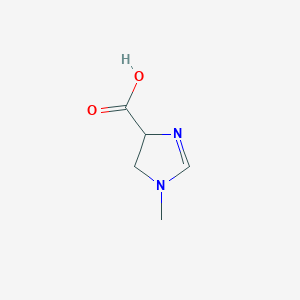
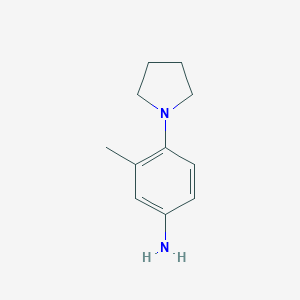
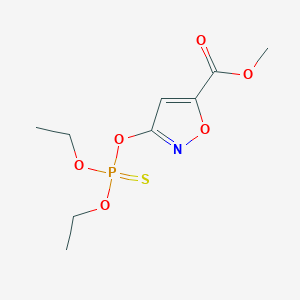
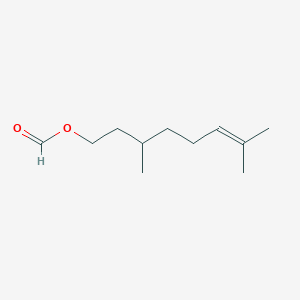
![[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B91524.png)
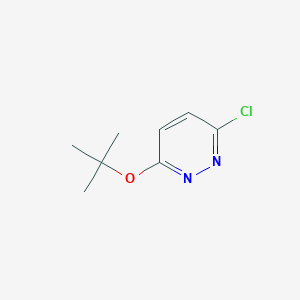

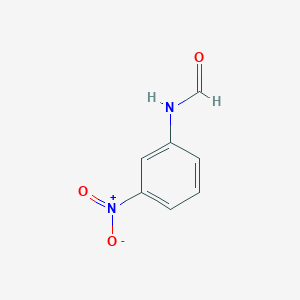
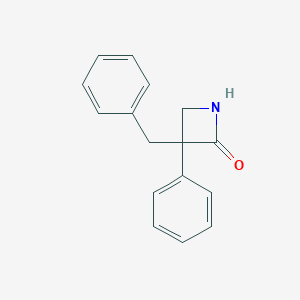
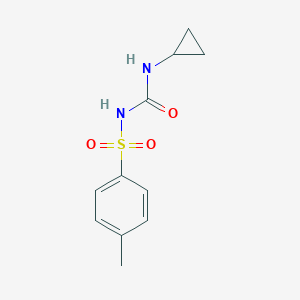
![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)
